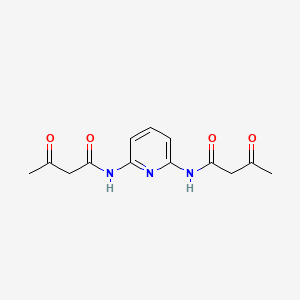

2,6-Bis-(acetoacetamido)-pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-Bis-(acetoacetamido)-pyridine derivatives involves several key methods. A notable procedure is the acid-catalyzed isomerization of substituted 2-(aceto-acetamido)pyridines, leading to the formation of 4H-pyrido[1,2-a]pyrimidin-4-ones through cyclization processes in situ (Yale & Spitzmiller, 1977). Additionally, reactions with phosgene offer a route to novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's adaptability in synthetic chemistry (Yale & Spitzmiller, 1977).

Molecular Structure Analysis

The molecular structure of 2,6-Bis-(acetoacetamido)-pyridine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the compound's ability to adopt multiple configurations and its role in facilitating complex formation with metals, as seen in coordination chemistry with lanthanides (Binyamin et al., 2006).

Chemical Reactions and Properties

2,6-Bis-(acetoacetamido)-pyridine undergoes diverse chemical reactions, including isomerization, cyclization, and complexation, highlighting its chemical versatility. Its reactivity is further demonstrated in the synthesis of iron(II) complexes, where it acts as a ligand facilitating spin-transitions, a phenomenon crucial in materials science (Pritchard et al., 2009).

Physical Properties Analysis

The physical properties of compounds derived from 2,6-Bis-(acetoacetamido)-pyridine, such as solubility, melting points, and crystallinity, are crucial for their application in material science. For instance, polyimides synthesized from related pyridine derivatives exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance materials (Wang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Detection

2,6-Bis-(acetoacetamido)-pyridine derivatives have been utilized as chemosensors in the detection of various ions. For instance, 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for fluoride ions, using techniques such as UV–vis spectroscopy, fluorescence spectroscopy, and 1 H NMR. It functions as a chemical shift and optical modification-based sensor, indicating its potential in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008). Similarly, it has been used for acetate ion recognition, showing its efficiency as an anion receptor, providing chemical shift and optical modification-based signals for the detection of acetate ions (Chetia & Iyer, 2011).

Spin-transition Materials

The compound has also shown significance in the field of materials science, particularly in the synthesis and study of spin-transition materials. For example, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines exhibit thermal and light-induced spin-transitions, indicating their potential in the development of advanced materials for information storage or sensors (Pritchard et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, 2,6-Bis-(acetoacetamido)-pyridine derivatives have been used to create highly stable supramolecular complexes. These complexes, formed via self-assembly, have high binding affinity, making them useful for chemical and biological recognition applications. For instance, 2,6-Bis(2-benzimidazolyl)pyridine has been reported to form highly stable complexes with urea, indicating its potential in designing sensors or in medicinal chemistry (Chetia & Iyer, 2006).

Eigenschaften

IUPAC Name |

3-oxo-N-[6-(3-oxobutanoylamino)pyridin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8(17)6-12(19)15-10-4-3-5-11(14-10)16-13(20)7-9(2)18/h3-5H,6-7H2,1-2H3,(H2,14,15,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZQCPZPEGHVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980814 | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis-(acetoacetamido)-pyridine | |

CAS RN |

63896-86-6 | |

| Record name | NSC84170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS-(ACETOACETAMIDO)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)